Crystal Structure Dihedral Angle Comparison: Parent vs. 3,4-Dimethyl and Chloro Analogs
The parent compound N-[1-(1H-pyrrol-2-yl)ethylidene]aniline exhibits two independent molecules in the asymmetric unit with pyrrole–benzene dihedral angles of 72.37(7)° and 82.34(8)° [1]. In contrast, the 3,4-dimethyl analog shows a single dihedral angle of 81.78(8)° [2], while 3-chloro and 4-chloro isomers display angles of 75.65(7)° and 86.56(8)°, respectively [3]. The parent compound's 72.37(7)° angle is the smallest among these analogs, indicating a more coplanar arrangement that could influence π-conjugation and electronic properties.
| Evidence Dimension | Pyrrole–benzene dihedral angle (°) |
|---|---|
| Target Compound Data | 72.37(7)° and 82.34(8)° (two molecules) |
| Comparator Or Baseline | 3,4-Dimethyl analog: 81.78(8)°; 3-Chloro analog: 75.65(7)°; 4-Chloro analog: 86.56(8)° |
| Quantified Difference | Parent molecule A is 9.41° smaller than 3,4-dimethyl analog and 3.28° smaller than 3-chloro analog; molecule B is 0.56° larger than 3,4-dimethyl analog and 4.22° smaller than 4-chloro analog |
| Conditions | Single-crystal X-ray diffraction at room temperature; data collection with Mo Kα radiation |
Why This Matters
The smaller dihedral angle in the parent compound suggests enhanced π-conjugation between pyrrole and phenyl rings, which may be critical for applications requiring specific electronic or optical properties.
- [1] Su, B.-Y., Wang, J.-X., Liu, X. & Li, Q.-D. (2012). Acta Cryst. E68, o2941. View Source
- [2] Su, B.-Y., Wang, J.-X., Liu, X. & Li, Q.-D. (2013). Acta Cryst. C69, 1073-1076. View Source
- [3] Su, B.-Y., Wang, J.-X., Liu, X. & Li, Q.-D. (2013). Acta Cryst. C69, 522-525. View Source
